L-Lysine, L-seryl-L-leucyl-L-isoleucylglycyl-
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Overview
Description
L-Lysine, L-seryl-L-leucyl-L-isoleucylglycyl- is a peptide compound composed of the amino acids lysine, serine, leucine, isoleucine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-seryl-L-leucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-seryl-L-leucyl-L-isoleucylglycyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-seryl-L-leucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form serine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Oxidized serine derivatives.
Reduction: Reduced thiol-containing peptides.
Substitution: Alkylated or acylated peptide derivatives.
Scientific Research Applications
L-Lysine, L-seryl-L-leucyl-L-isoleucylglycyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Lysine, L-seryl-L-leucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets and pathways. The lysine residue can participate in hydrogen bonding and electrostatic interactions, while the serine residue can be involved in phosphorylation and dephosphorylation processes. These interactions can modulate protein function and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Lysine, L-seryl-L-isoleucyl-L-isoleucylglycyl-
- L-Leucyl-L-isoleucylglycyl-L-lysine
Uniqueness
L-Lysine, L-seryl-L-leucyl-L-isoleucylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of lysine and serine residues allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
562834-11-1 |
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Molecular Formula |
C23H44N6O7 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H44N6O7/c1-5-14(4)19(29-21(33)17(10-13(2)3)28-20(32)15(25)12-30)22(34)26-11-18(31)27-16(23(35)36)8-6-7-9-24/h13-17,19,30H,5-12,24-25H2,1-4H3,(H,26,34)(H,27,31)(H,28,32)(H,29,33)(H,35,36)/t14-,15-,16-,17-,19-/m0/s1 |
InChI Key |
QHEPCMVPJBKKIJ-WSRJKRBPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
Origin of Product |
United States |
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